Lisinopril R,S,S-isomer is a specific stereoisomer of the widely used angiotensin-converting enzyme inhibitor, lisinopril. It is primarily recognized as an impurity in the synthesis of lisinopril, which is employed in the treatment of hypertension and heart failure. The compound's full chemical name is (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrole-2-carboxylic acid. Its molecular formula is CHNO, with a molecular weight of approximately 405.49 g/mol .
Lisinopril R,S,S-isomer can be synthesized through various chemical methods, primarily involving the modification of L-lysine and L-proline derivatives. This isomer is often monitored during the production of lisinopril to ensure quality control and adherence to safety standards in pharmaceutical formulations .
The synthesis of lisinopril R,S,S-isomer typically involves several steps that focus on amino acid coupling and reductive amination processes. Key methods include:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and selectivity toward the desired stereoisomer. For example, maintaining specific temperatures during reactions can enhance yields and reduce by-products .
Lisinopril R,S,S-isomer undergoes several key reactions during its synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature control, and reaction time. For instance, using glacial acetic acid as a solvent can enhance reaction rates and improve yields .
Lisinopril R,S,S-isomer functions primarily through inhibition of angiotensin-converting enzyme (ACE). By blocking this enzyme, it prevents the conversion of angiotensin I to angiotensin II—an important regulator of blood pressure that promotes vasoconstriction and aldosterone release.
Purity assessments via HPLC indicate that high-purity samples (>98%) are essential for pharmaceutical applications to minimize potential side effects associated with impurities like lisinopril R,S,S-isomer .
Lisinopril R,S,S-isomer serves primarily as a reference standard for quality control in pharmaceutical manufacturing processes involving lisinopril. Its monitoring ensures compliance with regulatory standards set by organizations such as the International Conference on Harmonization (ICH). Additionally, understanding its characteristics aids researchers in developing more effective formulations with fewer impurities .
Lisinopril R,S,S-isomer shares the identical molecular formula C₂₁H₃₁N₃O₅ and molecular weight (405.49 g/mol) as the therapeutic (S,S,S)-lisinopril isomer, reflecting its status as a diastereomeric impurity arising during synthesis [2] [4]. The core structure comprises three distinct moieties:
Key structural features are encapsulated in the SMILES notation:NCCCC[C@H](N[C@H](CCC1=CC=CC=C1)C(O)=O)C(=O)N2CCC[C@H]2C(O)=O
and the InChI Key:RLAWWYSOJDYHDC-KSZLIROESA-N
[2].
Table 1: Fundamental Molecular Properties of Lisinopril R,S,S-Isomer
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₁N₃O₅ |
Molecular Weight | 405.49 g/mol |
Charge | 0 |
E/Z Centers | 0 |
SMILES Notation | NCCCC[C@H](N[C@H](CCC1=CC=CC=C1)C(O)=O)C(=O)N2CCC[C@H]2C(O)=O |
The structural distinction lies exclusively in the chiral configuration at one of the three stereocenters, differentiating it pharmacologically from the active isomer [4].
This diastereomer exhibits absolute stereochemistry with three defined stereocenters, all configurationally stable under standard storage conditions. The chiral centers are located at:
Stereochemical designation is specified as:
This configuration is denoted as (1R,3S,8aS) in diketopiperazine derivatives, confirming the stereochemical rigidity [5] [6]. The integrity of these centers is critical for impurity profiling, as unintended epimerization during synthesis necessitates stringent chiral monitoring [4].
Table 2: Stereocenter Configuration of Lisinopril R,S,S-Isomer
Stereocenter Position | Chemical Environment | Configuration |
---|---|---|
Lysine α-Carbon | -CH(NH)-CH₂-CH₂-CH₂-NH₂ | R |
Phenylpropyl α-Carbon | -CH(NH)-CH₂-CH₂-C₆H₅ | S |
Proline α-Carbon | N-Carboxylate ring system | S |
Spectroscopic characterization via ¹³C NMR reveals distinct chemical shifts for each chiral carbon due to altered spatial environments compared to the (S,S,S)-isomer, providing a basis for stereochemical verification [3] [6].
The R,S,S-isomer functions as Impurity E (per pharmacopeial standards) and arises from stereochemical inversion at the lysine α-carbon during synthesis. This epimerization generates a diastereomer separable by chiral chromatography [4] [8].
Structural Consequences of Epimerization:
Table 3: Structural and Functional Comparison of Lisinopril Stereoisomers
Property | Lisinopril (S,S,S) | R,S,S-Isomer |
---|---|---|
Stereodescriptors | (2S)-1-[(2S)-6-Amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Pharmacological Role | Potent ACE inhibitor | Inactive impurity |
Chromatographic Behavior | Later retention time (C18 columns) | Earlier elution |
Mass Spectral Signature ([M+H]⁺ CID) | m/z 246 > m/z 245 (2:1 ratio) | m/z 245 > m/z 246 (inverse ratio) |
Lithium Adduct Fragmentation | m/z 315 (low abundance) | m/z 315 (3× higher vs. S,S,S) |
Analytical Differentiation Techniques:
Table 4: Key Analytical Techniques for Diastereomer Differentiation
Method | Discriminatory Feature | Sensitivity |
---|---|---|
LC-CID-MS (Protonated) | m/z 245:m/z 246 abundance ratio | 0.1% impurity detection |
LC-CID-MS (Lithium Adduct) | m/z 315 intensity (R,S,S > S,S,S) | 5-fold difference |
Chiral HPLC | Retention time differential (ΔRₜ ≥ 2.5 min) | USP/EP compliant |
NMR Spectroscopy | Chemical shift divergence at C6/H6 | Requires high purity |
Regulatory guidelines (FDA, ICH) mandate strict control of this impurity (<0.15% per USP), necessitating robust stereoselective assays during manufacturing [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3